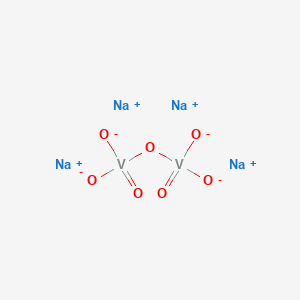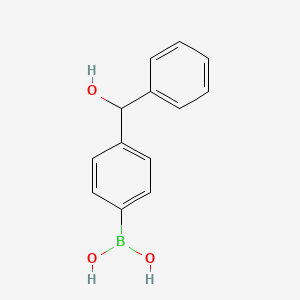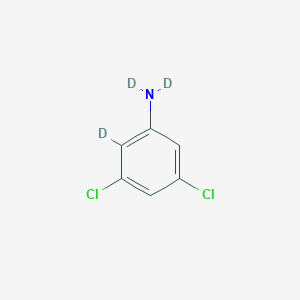
3,5-Dichloroaniline-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis :
- Latli et al. (2008) describe a synthesis method for [13C6]-3,5-dichloroaniline, a variant of 3,5-Dichloroaniline-d3, using [13C6]-aniline or its hydrochloride salt. This method involves a three-step conversion process and is significant for drug metabolism and pharmacokinetics studies.
Molecular Structure Analysis :
- For 3,5-Dichloroaniline, Sasikala et al. (2017) conducted a detailed study on its molecular structure using various analytical techniques.
Chemical Reactions and Properties :
- Turci et al. (2006) highlight the detection of 3,5-Dichloroaniline as a marker in human urine, indicating its chemical reactivity and interaction in biological systems.
- Wang et al. (2012) investigated the biodegradation and removal of 3,4-Dichloroaniline, an analog of 3,5-Dichloroaniline, by green algae, providing insights into its environmental interactions and chemical behavior.
Physical Properties Analysis :
- The study by Diaz et al. (2001) on copolymers involving dichloroaniline derivatives, including 3,5-dichloroaniline, offers information on their physical properties like conductivity.
Chemical Properties Analysis :
- The work of Valentovic et al. (1997) on methemoglobin formation induced by 3,5-dichloroaniline and its metabolites reveals important aspects of its chemical properties, particularly in relation to hemoglobin interactions.
Wissenschaftliche Forschungsanwendungen
Applications in Environmental Monitoring and Safety
Biochemical Monitoring of Pesticide Exposure 3,5-Dichloroaniline-d3 is utilized as a marker for exposure to certain pesticides. It's detected in human urine, indicating exposure to pesticides like vinclozolin, procymidone, iprodione, and chlozolinate, and also used to monitor exposure to herbicides such as diuron, linuron, neburon, and propanil. This monitoring is crucial for assessing occupational and environmental exposures to these chemicals (Wittke et al., 2001), (Turci et al., 2006).
Bioremediation of Environmental Pollutants Chlorella pyrenoidosa, a green algae, has been identified to degrade 3,4-Dichloroaniline (a compound closely related to 3,5-Dichloroaniline-d3), reducing its concentration significantly in the water, indicating its potential in bioremediation of aquatic environments contaminated with similar compounds (Shujuan Wang et al., 2012).
Synthesis and Drug Metabolism Studies [13C6]-3,5-Dichloroaniline is synthesized and used as an internal standard in drug metabolism and pharmacokinetics studies. It is incorporated into compounds of interest to track the presence and quantity of drugs and metabolites, highlighting its importance in pharmaceutical research (Latli et al., 2008).
Electrochemical Degradation Studies Studies on the degradation of compounds like diuron and dichloroaniline at boron-doped diamond (BDD) electrodes contribute to understanding the electrochemical breakdown of environmental pollutants. This research is crucial for developing water treatment technologies that ensure the safety of water resources (Polcaro et al., 2004).
Safety And Hazards
Zukünftige Richtungen
3,5-Dichloroaniline is a key stressor of soil microorganisms with reciprocal effects on ecosystem functioning . Future research should focus on the impact of its transformation products on the environment . It is also important to consider the contribution of transformation products in the toxicity of pesticides on the soil microbial community .
Eigenschaften
IUPAC Name |
3,5-dichloro-N,N,2-trideuterioaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2/i2D/hD2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRLKWGPEVNVHT-MNUMRPGMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C=C(C=C1Cl)Cl)N([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N,N,2-trideuterioaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



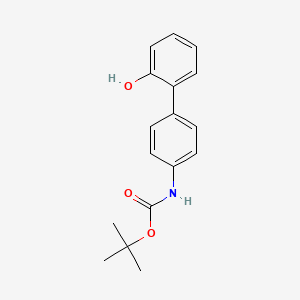
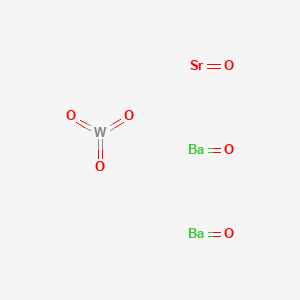
![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)
![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)
